(2E)-3-(4-fluorophenyl)-1-indolinylprop-2-en-1-one
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Overview
Description
(2E)-3-(4-fluorophenyl)-1-indolinylprop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluorophenyl)-1-indolinylprop-2-en-1-one typically involves the base-catalyzed aldol condensation of an appropriate aldehyde and ketone. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent like ethanol. The reaction proceeds through the formation of a β-hydroxy ketone intermediate, which undergoes spontaneous dehydration to form the desired chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-fluorophenyl)-1-indolinylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the chalcone into corresponding alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(2E)-3-(4-fluorophenyl)-1-indolinylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluorophenyl)-1-indolinylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The fluorophenyl group enhances its binding affinity to target proteins, while the indolinyl group contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)-2-propen-1-one
- (2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Uniqueness
(2E)-3-(4-fluorophenyl)-1-indolinylprop-2-en-1-one is unique due to the presence of both fluorophenyl and indolinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances its metabolic stability and bioavailability, while the indolinyl group provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO/c18-15-8-5-13(6-9-15)7-10-17(20)19-12-11-14-3-1-2-4-16(14)19/h1-10H,11-12H2/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYCWDBURDFODF-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)/C=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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